N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
This compound features a 2,3-dihydrobenzo[b][1,4]dioxine core linked to a sulfonamide group. The sulfonamide nitrogen is bonded to a methylene bridge connected to a piperidin-4-yl ring, which is further acylated by a benzofuran-2-carbonyl group.
Properties
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6S/c26-23(22-13-17-3-1-2-4-19(17)31-22)25-9-7-16(8-10-25)15-24-32(27,28)18-5-6-20-21(14-18)30-12-11-29-20/h1-6,13-14,16,24H,7-12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGZENFHSIUOFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C(=O)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has drawn interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, interactions with specific biological targets, and implications for drug development.
Chemical Structure and Properties
The compound features a benzofuran moiety linked to a piperidine ring through a carbonyl group, along with a sulfonamide functional group. The molecular formula is , and it has an approximate molecular weight of 448.56 g/mol . The presence of multiple functional groups suggests the potential for diverse interactions with biological targets.
Structural Highlights
| Feature | Description |
|---|---|
| Benzofuran Moiety | Contributes to hydrophobic interactions |
| Piperidine Ring | Enhances binding affinity to biological targets |
| Sulfonamide Group | Implicated in various therapeutic activities |
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant in vitro activity against a broad spectrum of bacteria and fungi, including strains resistant to conventional antibiotics. Further research is required to determine its efficacy and safety in vivo.
The compound's mechanism of action may involve the inhibition of specific enzymes or pathways associated with disease processes such as cancer and neurodegenerative disorders. Its structural characteristics allow it to interact effectively with biological targets, potentially leading to therapeutic applications.
Case Studies and Research Findings
- Inhibition of Mycobacterium tuberculosis : A related class of compounds has shown promising results against Mycobacterium tuberculosis (Mtb) H37Rv, with minimum inhibitory concentrations (MIC) as low as 0.78 µg/mL, indicating strong antibacterial activity .
- Cytotoxicity Studies : Compounds similar in structure have been assessed for cytotoxicity against human cell lines (e.g., A549 cells). Most exhibited low toxicity levels and good selectivity indices, suggesting their potential for further drug development .
- Molecular Modeling Studies : Computational modeling has supported the hypothesis that these compounds can effectively bind to target proteins involved in disease pathways, enhancing their therapeutic potential .
Scientific Research Applications
Based on the search results, here's information regarding compounds containing a benzofuran moiety and piperidine ring:
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(2-chloro-6-fluorophenyl)acetamide
This is a complex organic compound with a benzofuran moiety, a piperidine ring, and a chlorofluorophenyl acetamide group. Its molecular formula is not specified in the search results, but it has a molecular weight of approximately 351.81 g/mol. The presence of benzofuran and piperidine structures suggests potential interactions with biological targets, making it interesting for medicinal chemistry and drug development. The unique combination of functional groups may confer specific chemical reactivity and biological activity, differentiating it from similar compounds.
Other related compounds:
- (E)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide This synthetic organic compound also features a benzofuran moiety, a piperidine ring, and an acrylamide functional group. It is designed for exploring therapeutic applications, such as cancer treatment or neurological disorders. The carbonyl group attached to the benzofuran enhances its reactivity and potential biological activity.
- N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-methoxybenzamide This compound has a molecular weight of 392.4 g/mol .
- N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide This compound has a molecular weight of 408.5 and a molecular formula of C23H24N2O3S .
Potential applications:
- The compounds may have therapeutic applications in cancer treatment or neurological disorders.
- They may also be of interest in medicinal chemistry and drug development due to their potential interactions with various biological targets.
- Some similar compounds have shown promise as anticancer and anti-inflammatory agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Sulfonamide vs. Carboxamide/Carbamate
- Target Compound : Contains a sulfonamide (–SO₂NH–) group, which enhances hydrogen-bond acceptor capacity and acidity (pKa ~10–11) compared to carboxamides.
- ~2.8 for sulfonamides) .
- Analog 2: Quinoline-6-carboxamide derivatives () use carboxamide (–CONH–) groups, which are less acidic (pKa ~15–17) but offer stronger hydrogen-bond donor properties .
Key Implications :
Sulfonamides may improve solubility and target engagement in polar binding sites, whereas carbamates/carboxamides favor hydrophobic interactions.
Heterocyclic Modifications
Benzofuran vs. Thiophene/Furan
- Target Compound : The benzofuran moiety provides a planar, electron-rich aromatic system conducive to π-π stacking.
- Analog 3 : N-((2-(Thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide () substitutes benzofuran with thiophene , reducing electron density and altering steric bulk (molecular volume: ~180 ų vs. ~200 ų for benzofuran) .
- Analog 4 : N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide () uses furan , which is smaller and less lipophilic (clogP: 2.1 vs. 3.0 for benzofuran) .
Key Implications :
Benzofuran’s larger aromatic surface may enhance binding to proteins with extended hydrophobic pockets, while thiophene/furan could optimize metabolic stability.
Piperidine vs. Piperazine/Triazine Scaffolds
- Target Compound : The piperidine ring (6-membered, one nitrogen) offers moderate basicity (pKa ~10.5) and conformational flexibility.
- Analog 5 : Piperazine-containing compounds (e.g., ) introduce a second nitrogen, increasing basicity (pKa ~9.5 for piperazine vs. ~10.5 for piperidine) and enabling stronger cation-π interactions .
- Analog 6 : N-((4-Methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide () replaces piperidine with a triazine ring, introducing additional hydrogen-bond acceptors (N-atoms) but reducing flexibility .
Key Implications :
Piperidine balances flexibility and basicity, while piperazine/triazine scaffolds may enhance target selectivity or solubility.
Q & A
Q. What are the key considerations in designing a synthetic route for this compound?
Methodological Answer: The synthesis requires multi-step optimization, including:
- Solvent Selection : Polar aprotic solvents (e.g., THF, DCM) enhance reactivity for coupling reactions, while acidic conditions (e.g., HCl/dioxane) facilitate deprotection steps .
- Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation. Adjust reaction times based on temperature (e.g., 0°C for acylations, room temperature for sulfonamide couplings) .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization (e.g., CHCl₃ for HCl salts) ensures ≥95% purity .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Acylation | Benzofuran-2-carbonyl chloride, Piperidine | THF | 0°C → RT | 78% |
| Sulfonamide Coupling | Dihydrodioxine-sulfonyl chloride, DIPEA | DCM | RT, 12h | 65% |
| Deprotection | HCl/dioxane | - | 40°C, 2h | 85% |
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Acquire ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ at 400–600 MHz. Key signals include benzofuran carbonyl (δ ~170 ppm in ¹³C) and piperidinyl methyl protons (δ ~2.5–3.5 ppm in ¹H) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected within 1 ppm error) .
- HPLC Purity : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (e.g., methanol/buffer, 65:35) to verify ≥95% purity .
Q. How can conflicting solubility data between computational predictions and experimental observations be resolved?
Methodological Answer: Address discrepancies via:
- Comparative Solvent Screening : Test solubility in DMSO, water, and ethanol, comparing with COSMO-RS or MD simulations .
- pH-Dependent Studies : Adjust pH (4–8) to assess ionization effects on solubility. Use potentiometric titrations for pKa determination .
- Co-Solvent Systems : Explore PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .
Q. Table 2: Example Solubility Data
| Solvent | Predicted (mg/mL) | Experimental (mg/mL) |
|---|---|---|
| DMSO | 45.2 | 38.7 ± 1.2 |
| Water | 0.8 | <0.1 |
| Ethanol | 12.5 | 9.1 ± 0.5 |
Q. What strategies optimize reaction yields during scale-up synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., stoichiometry, temperature). For example, a 2³ design can reduce side reactions in piperidinyl methylation .
- In Situ Monitoring : Employ ReactIR or PAT tools to track intermediates and adjust feed rates dynamically .
- Catalyst Screening : Test Pd/C or organocatalysts (e.g., DMAP) for coupling steps to improve atom economy .
Q. How can researchers resolve discrepancies between crystallographic data and computational docking models?
Methodological Answer:
- Rietveld Refinement : Re-analyze X-ray diffraction data (e.g., CCDC deposition HB6971) to validate bond lengths/angles .
- DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with crystallographic data to identify steric clashes or charge transfer effects .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (100 ns trajectories) to assess dynamic binding modes vs. static models .
Q. What methodological steps improve translation from in vitro to in vivo studies for this compound?
Methodological Answer:
- Metabolic Stability Assays : Use liver microsomes (human/rat) with LC-MS/MS to quantify CYP450-mediated degradation .
- Plasma Protein Binding (PPB) : Employ equilibrium dialysis (≥4h) to measure unbound fraction .
- PK/PD Modeling : Integrate in vitro IC₅₀ data with allometric scaling for dose prediction in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
